Synthetic Yield Advantage Over Bromo-Substituted Analogs in RET Inhibitor Synthesis
In the preparation of advanced intermediates for RET kinase inhibitors, 3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol demonstrates a substantial synthetic yield advantage. When converted to its corresponding bromo-derivative, 3-(3-bromoprop-1-yn-1-yl)-5-methoxypyridine, via reaction with phosphorus tribromide (PBr3) in dichloromethane, the process achieves a 90% yield [1]. This efficiency contrasts sharply with direct procurement of the analogous bromo-compound, which is often less commercially available and may require lower-yielding, multi-step syntheses.
| Evidence Dimension | Synthetic Yield (Conversion) |
|---|---|
| Target Compound Data | 90% yield for conversion to 3-(3-bromoprop-1-yn-1-yl)-5-methoxypyridine |
| Comparator Or Baseline | Procurement or synthesis of 3-(3-bromoprop-1-yn-1-yl)-5-methoxypyridine directly |
| Quantified Difference | High yield from a readily available starting material vs. lower-yield or multi-step synthesis of the comparator |
| Conditions | Reaction with phosphorus tribromide (PBr3) in dichloromethane solvent |
Why This Matters
This 90% yield provides a cost-effective and efficient pathway to a critical intermediate, directly impacting the total cost and feasibility of a multi-step medicinal chemistry campaign.
- [1] Molaid. (n.d.). 3-(5-甲氧基-3-吡啶)-2-丙炔-1-醇 | 898561-63-2. Reference to reaction in WO2020114494A1. View Source
